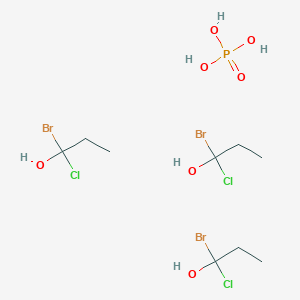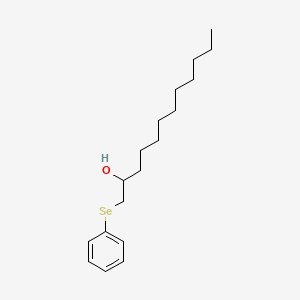
2-Dodecanol, 1-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecanol, 1-(phenylseleno)- is an organic compound that belongs to the class of selenoethers It is characterized by the presence of a phenylseleno group attached to the 2-dodecanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecanol, 1-(phenylseleno)- typically involves the reaction of 2-dodecanol with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-dodecanol is replaced by the phenylseleno group. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-Dodecanol, 1-(phenylseleno)- are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecanol, 1-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides, which can further undergo elimination reactions to form alkenes.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding alcohol.
Substitution: The phenylseleno group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Solvents: Dichloromethane, tetrahydrofuran, and ethanol are commonly used solvents.
Major Products
Alkenes: Formed through selenoxide elimination reactions.
Alcohols: Formed through reduction reactions.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Dodecanol, 1-(phenylseleno)- has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of alkenes through selenoxide elimination.
Materials Science: Investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: Explored for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Studied for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Dodecanol, 1-(phenylseleno)- involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, influencing the oxidative state of the compound and its reactivity. The molecular targets and pathways involved include:
Redox Enzymes: The compound can interact with redox enzymes, influencing cellular redox balance.
Signal Transduction Pathways: The phenylseleno group can modulate signal transduction pathways by affecting the oxidative state of signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanol: A fatty alcohol with similar structural features but lacking the phenylseleno group.
Phenylselenol: A compound with a phenylseleno group but a different alkyl backbone.
Selenoxides: Compounds formed through the oxidation of selenoethers, including 2-Dodecanol, 1-(phenylseleno)-.
Uniqueness
2-Dodecanol, 1-(phenylseleno)- is unique due to the presence of both a long alkyl chain and a phenylseleno group
Propriétés
Numéro CAS |
60221-17-2 |
|---|---|
Formule moléculaire |
C18H30OSe |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-phenylselanyldodecan-2-ol |
InChI |
InChI=1S/C18H30OSe/c1-2-3-4-5-6-7-8-10-13-17(19)16-20-18-14-11-9-12-15-18/h9,11-12,14-15,17,19H,2-8,10,13,16H2,1H3 |
Clé InChI |
HPZXMGBLINTFJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C[Se]C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



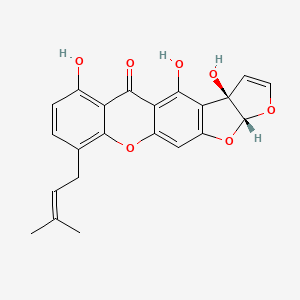
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)

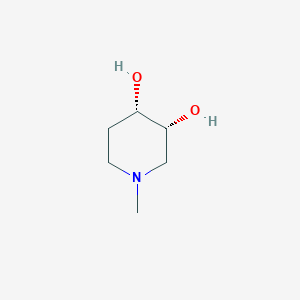
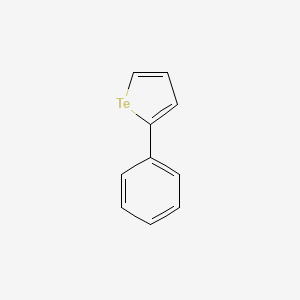

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
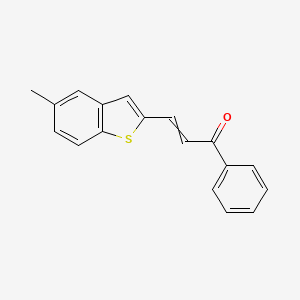
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
